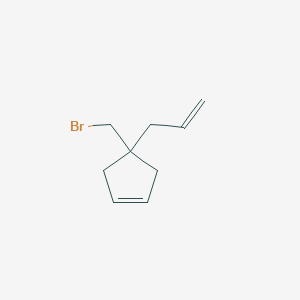

4-Allyl-4-(bromométhyl)cyclopent-1-ène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene is a useful research compound. Its molecular formula is C9H13Br and its molecular weight is 201.107. The purity is usually 95%.

BenchChem offers high-quality 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie et catalyse des métallocènes

Les métallocènes, tels que le ferrocène, ont joué un rôle crucial en chimie organométallique. Les ligands cyclopentadiényle (Cp) ou pentaméthylcyclopentadiényle (Cp*), y compris ceux dérivés des cyclopentadiènes 1,2-disubstitués, servent de ligands auxiliaires essentiels pour les composés de métaux de transition. Leur inertie chimique et leur stabilité en font des catalyseurs indispensables dans de nombreuses transformations organiques . Les chercheurs explorent la synthèse de cyclopentadiènes 1,2-disubstitués et leur conversion ultérieure en métallocènes pour les processus catalytiques.

Cyclopentènediones fonctionnalisées

Le 4-Allyl-4-(bromométhyl)cyclopent-1-ène réagit avec des amines nucléophiles (secondaires et primaires) dans des conditions douces pour donner des produits avec une substitution à l'atome de 4-chlore. Par exemple, la réaction avec des amines secondaires (diéthylamine, morpholine, N-méthylpipérazine, pipéridine) conduit à un rendement de 60 à 87 % de dérivés substitués. De plus, le composé réagit avec l'imidazole, bien que le rendement soit plus faible (25%), et présente une réactivité intéressante avec le méthyl 2-sulfanylacétate .

Intermédiaires pharmaceutiques

Le 4-(Bromométhyl)-4-(prop-2-én-1-yl)cyclopent-1-ène sert d'intermédiaire important dans la synthèse d'inhibiteurs de protéine kinase pharmaceutiquement actifs . Sa structure et sa réactivité uniques en font un élément précieux pour la conception de nouveaux candidats médicaments.

Réactions photochimiques

Les réactions de bromation allylique du composé, en particulier dans des configurations à écoulement continu, ont des applications en chimie synthétique. Les chercheurs ont utilisé l'acide 4-bromocrotonique (un composé bromé allylique) comme intermédiaire dans la synthèse de molécules bioactives .

Synthèse de produits naturels

Bien que ne se rapportant pas directement au this compound, les anions cyclopentadiényle sont des fragments présents dans des composés naturels complexes. Ils comprennent la juglorubine, la daphnicyclidine et les kinamycines, soulignant la polyvalence des cyclopentadiènes en chimie des produits naturels .

Synthèse chirale et processus énantiosélectifs

Bien que non mentionné explicitement pour ce composé, le développement de voies de synthèse vers les cyclopentadiènes chiraux et leurs complexes de métaux de transition a été un domaine d'intérêt. Ces composés pourraient potentiellement trouver des applications dans la synthèse énantiosélective .

Activité Biologique

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene is an organic compound characterized by its unique cyclopentene structure, which includes a bromomethyl group and an allyl group. Its molecular formula is C10H11Br, and it has garnered attention in medicinal chemistry due to its notable biological activities, particularly in terms of toxicity and potential therapeutic applications.

The compound's structure contributes significantly to its reactivity:

- Molecular Weight : 199.1 g/mol

- Functional Groups : Bromomethyl and allyl

- Reactivity : The presence of the bromomethyl group enhances electrophilic character, allowing for various chemical reactions, including electrophilic addition to nucleophiles.

Toxicity

4-(Bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene exhibits significant toxicity:

- Harmful Effects : Classified as harmful if swallowed; can cause skin irritation upon contact.

The primary mode of action involves:

- Electrophilic Addition : The compound interacts with nucleophiles through electrophilic addition, which can lead to the formation of new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and potential therapeutic applications.

Interaction Studies

Research has focused on the compound's reactivity with various biological molecules. Notably:

- Reactivity with Nucleophiles : Interaction studies indicate that 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene reacts with thiols and amines, which may lead to the development of covalent inhibitors in drug design .

Case Studies

Several studies have explored the compound's biological implications:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent.

- Electrophilic Warheads in Drug Discovery : The compound has been analyzed for its role as an electrophilic warhead in drug discovery, particularly for targeting specific proteins involved in cancer pathways .

Comparative Analysis

The biological activity of 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene can be compared with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(Bromomethyl)cyclopentene | Bromine at the 4-position of cyclopentene | Lacks the allyl group, less reactive |

| 3-Bromocyclopentene | Bromine at the 3-position of cyclopentene | Different position affects reactivity |

| 4-Methylcyclopentene | Methyl group at the 4-position | Non-halogenated, more stable |

| 4-(Chloromethyl)cyclopentene | Chlorine instead of bromine | Similar reactivity but different selectivity |

The unique combination of a halogenated substituent and an allylic double bond in 4-(bromomethyl)-4-(prop-2-en-1-yl)cyclopent-1-ene enhances its reactivity compared to other compounds, allowing it to participate in a wider range of synthetic and biological reactions.

Propriétés

IUPAC Name |

4-(bromomethyl)-4-prop-2-enylcyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-2-5-9(8-10)6-3-4-7-9/h2-4H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMVYLUQUCQQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.